Functional Independence Improvement vs. Placebo in Pooled Phase II/III Analysis
In a pooled post-hoc analysis of the SONIC (Phase II) and RODIN (Phase III) trials (n=209 and n=496 respectively), Nelonemdaz administered within 70 minutes of emergency room arrival increased the proportion of patients achieving functional independence (modified Rankin Scale 0–2) at 12 weeks from 50.0% in the placebo group to 68.6% in the Nelonemdaz group [1]. This 18.6 percentage-point absolute increase corresponds to a common odds ratio of 2.2 (p<0.05) for favorable shift across the full mRS distribution [1].
| Evidence Dimension | Functional independence at 12 weeks (mRS 0–2) |
|---|---|
| Target Compound Data | 68.6% |
| Comparator Or Baseline | Placebo: 50.0% |
| Quantified Difference | Absolute difference +18.6%; common odds ratio 2.2 |
| Conditions | Pooled analysis of SONIC (Phase II) and RODIN (Phase III) trials; patients receiving endovascular thrombectomy for acute ischemic stroke; drug infusion within 70 minutes of ER arrival |
Why This Matters
This represents the only positive Phase II/III human efficacy signal for a dual-mechanism neuroprotectant in acute ischemic stroke when administered within a defined early time window, directly informing research protocols for time-sensitive neuroprotection studies.
- [1] Lee JS, Lee JS, Gwag BJ, et al. Early Administration of Nelonemdaz May Improve the Stroke Outcomes in Patients With Acute Stroke. J Stroke. 2025;27(2):279-283. View Source
